molecular formula C8H9FO3S B12859048 2-Fluoro-5-(methylsulphonyl)benzyl alcohol

2-Fluoro-5-(methylsulphonyl)benzyl alcohol

Cat. No.: B12859048
M. Wt: 204.22 g/mol
InChI Key: BKYSSEXQHNNQCH-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methylsulphonyl)benzyl alcohol is an organic compound with the molecular formula C8H9FO3S. This compound is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a benzyl alcohol moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(methylsulphonyl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-Fluoro-5-nitrobenzyl alcohol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methylsulphonyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-5-(methylsulphonyl)benzaldehyde or 2-Fluoro-5-(methylsulphonyl)benzoic acid.

    Reduction: Formation of 2-Fluoro-5-(methylsulphonyl)benzylamine.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

2-Fluoro-5-(methylsulphonyl)benzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methylsulphonyl)benzyl alcohol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(methylsulphonyl)benzyl alcohol
  • 2-Fluoro-3-(methylsulphonyl)benzyl alcohol
  • 2-Fluoro-6-(methylsulphonyl)benzyl alcohol

Uniqueness

2-Fluoro-5-(methylsulphonyl)benzyl alcohol is unique due to the specific positioning of the fluorine and methylsulphonyl groups on the benzyl alcohol moiety. This unique structure can influence its reactivity and interactions in chemical and biological systems, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H9FO3S

Molecular Weight

204.22 g/mol

IUPAC Name

(2-fluoro-5-methylsulfonylphenyl)methanol

InChI

InChI=1S/C8H9FO3S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-4,10H,5H2,1H3

InChI Key

BKYSSEXQHNNQCH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)CO

Origin of Product

United States

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